molecular formula C13H9ClN2O B8367848 3-(4-Amino-2-chlorophenoxy)benzonitrile

3-(4-Amino-2-chlorophenoxy)benzonitrile

Cat. No.: B8367848
M. Wt: 244.67 g/mol
InChI Key: JGTDOENQWPUSNV-UHFFFAOYSA-N
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Description

3-(4-Amino-2-chlorophenoxy)benzonitrile is a substituted benzonitrile derivative featuring a phenoxy bridge connecting a benzonitrile moiety to a 4-amino-2-chlorophenyl group. Its molecular formula is C₁₃H₈ClN₂O (molecular weight: 255.67 g/mol). The compound’s structure includes:

  • A benzonitrile group at the meta (3rd) position of the central benzene ring.
  • A phenoxy linkage connecting to a substituted phenyl group with amino (-NH₂) and chloro (-Cl) groups at the para (4th) and ortho (2nd) positions, respectively.

This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves multi-step reactions, including amine protection, nucleophilic aromatic substitution, and deprotection, as inferred from related patents .

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

3-(4-amino-2-chlorophenoxy)benzonitrile

InChI

InChI=1S/C13H9ClN2O/c14-12-7-10(16)4-5-13(12)17-11-3-1-2-9(6-11)8-15/h1-7H,16H2

InChI Key

JGTDOENQWPUSNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern Key Properties/Applications
3-(4-Amino-2-chlorophenoxy)benzonitrile C₁₃H₈ClN₂O 255.67 -NH₂ (4th), -Cl (2nd) on phenoxy; benzonitrile (3rd) High polarity, potential H-bonding
2-(4-Amino-2-chlorophenoxy)methylbenzonitrile C₁₄H₁₀ClN₂O 257.69 -NH₂ (4th), -Cl (2nd) on phenoxy; benzonitrile (2nd) Positional isomer; altered steric effects
4-(4-Chloro-3-methylphenoxy)benzonitrile C₁₄H₁₀ClNO 243.69 -Cl (4th), -CH₃ (3rd) on phenoxy; benzonitrile (4th) Reduced reactivity due to methyl group
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₆ClN₂O 197.60 -NH₂ (2nd), -Cl (4th), -OCH₃ (5th) on benzonitrile Electron-rich; enhanced solubility
3-Chloro-4-(4-formylphenoxy)benzonitrile C₁₄H₈ClNO₂ 257.67 -Cl (3rd), -O-(4-formylphenyl) on benzonitrile Reactive aldehyde moiety

Structural and Functional Differences

Substituent Position and Electronic Effects
  • Amino vs. Methyl/Chloro Groups: The amino group in 3-(4-Amino-2-chlorophenoxy)benzonitrile enhances hydrogen-bonding capacity compared to methyl or chloro substituents in analogs like 4-(4-Chloro-3-methylphenoxy)benzonitrile.
Reactive Functional Groups
  • Formyl Group: 3-Chloro-4-(4-formylphenoxy)benzonitrile contains a reactive aldehyde, enabling condensation reactions absent in the amino-substituted target compound. This makes it suitable for further derivatization in synthesis .

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